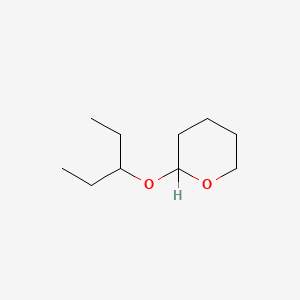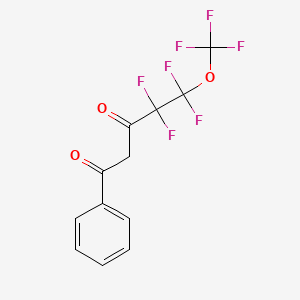![molecular formula C18H19N3O4 B14416099 4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline CAS No. 82410-01-3](/img/no-structure.png)
4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline is an organic compound characterized by the presence of a dinitrophenyl group attached to an ethenyl chain, which is further connected to a diethylaniline moiety. This compound is notable for its applications in various fields, including chemistry and industry, due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate. This intermediate is then subjected to further reactions to introduce the ethenyl and diethylaniline groups. The reaction conditions often include the use of solvents like methanol and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction and substituted derivatives from nucleophilic substitution.
科学研究应用
4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of aldehydes and ketones.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用机制
The mechanism of action of 4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline involves its interaction with molecular targets through nucleophilic addition-elimination reactions. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This mechanism is particularly relevant in its use as a reagent for detecting carbonyl compounds .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in detecting aldehydes and ketones.
1-(2,4-Dinitrophenyl)-2-[(E)-2,4,5-trimethoxy-benzylidene]hydrazine: Another similar compound with a trimethoxy group instead of the diethylaniline moiety.
Uniqueness
4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications in various fields. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial contexts.
属性
| 82410-01-3 | |
分子式 |
C18H19N3O4 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C18H19N3O4/c1-3-19(4-2)16-10-6-14(7-11-16)5-8-15-9-12-17(20(22)23)13-18(15)21(24)25/h5-13H,3-4H2,1-2H3 |
InChI 键 |
MCOCTGRJUNQZHV-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Methyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14416036.png)
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)
phosphane](/img/structure/B14416070.png)



